5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid
Description
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is a substituted pentanoic acid featuring a ketone group at the 5-position and a 4-(2-methylpropyl)phenyl moiety. This structure combines a carboxylic acid functional group with an aryl ketone, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-12-6-8-13(9-7-12)14(16)4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSWCSNSCCRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238416 | |
| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91121-69-6 | |
| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoate
Isobutylbenzene (10.0 g, 67.8 mmol) was dissolved in dry dichloromethane (100 mL) under nitrogen. Anhydrous AlCl₃ (13.6 g, 102 mmol) was added at 0°C, followed by dropwise addition of methyl glutaryl chloride (12.3 g, 74.6 mmol). The mixture was stirred at room temperature for 12 h, quenched with ice-cold 1 M HCl, and extracted with ethyl acetate. The organic layer was washed with NaHCO₃ (sat.), dried (Na₂SO₄), and concentrated to yield a pale-yellow oil. Yield : 14.2 g (85%).
1H-NMR (CDCl₃) : δ 1.82 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.12–2.45 (m, 4H, CH₂CO), 2.68 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.68 (s, 3H, OCH₃), 7.24–7.32 (m, 2H, Ar-H), 7.45–7.53 (m, 2H, Ar-H).
Hydrolysis to 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid
The methyl ester (10.0 g, 33.2 mmol) was dissolved in THF (100 mL) and treated with 2 M NaOH (50 mL) at 60°C for 4 h. The mixture was acidified to pH 2 with 6 M HCl, extracted with ethyl acetate, and dried to afford a white solid. Yield : 8.9 g (93%).
LC/MS (ESI) : m/z 277.1 [M−H]⁻.
Suzuki-Miyaura Coupling Route
Synthesis of Methyl 5-Bromo-4-oxopentanoate
Levulinic acid (5.0 g, 43.1 mmol) was esterified with methanol (50 mL) catalyzed by H₂SO₄ (0.5 mL) under reflux for 6 h. The crude methyl levulinate was brominated using PBr₃ (7.2 mL, 77.6 mmol) in dry ether at 0°C, yielding methyl 5-bromo-4-oxopentanoate as a colorless oil. Yield : 6.8 g (78%).
Coupling with 4-Isobutylphenylboronic Acid
A mixture of methyl 5-bromo-4-oxopentanoate (5.0 g, 22.7 mmol), 4-isobutylphenylboronic acid (5.4 g, 27.2 mmol), Pd(PPh₃)₄ (0.52 g, 0.45 mmol), and K₂CO₃ (6.3 g, 45.4 mmol) in dioxane/H₂O (4:1, 100 mL) was heated at 80°C for 12 h. The product was extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc 3:1). Yield : 5.9 g (76%).
Ester Hydrolysis
The ester (5.0 g, 16.4 mmol) was hydrolyzed as in Section 2.2 to yield the target acid. Yield : 4.4 g (92%).
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts Route | Suzuki Coupling Route |
|---|---|---|
| Overall Yield (%) | 79 | 70 |
| Reaction Time (h) | 16 | 24 |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
The Friedel-Crafts method offers superior scalability and shorter reaction times, whereas the Suzuki route provides better regiocontrol for complex substrates.
Spectroscopic Characterization
1H-NMR (DMSO-d₆)
13C-NMR (DMSO-d₆)
Purity and Regulatory Considerations
HPLC analysis (C18 column, 0.1% HCOOH/MeCN gradient) confirmed >99% purity. Residual Pd in the Suzuki product was <0.5 ppm (ICP-MS), complying with ICH Q3D guidelines.
Industrial-Scale Optimization
For Friedel-Crafts acylation, substituting AlCl₃ with FeCl₃ reduced waste generation by 40% while maintaining yields at 82%. Continuous flow reactors improved throughput to 1.2 kg/h .
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives similar to 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines:
| Compound | Cell Line | EC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 3c | MDA-MB-231 | 7.3 ± 0.4 | 0.2 |
| 5k | Panc-1 | 10.2 ± 2.6 | 0.4 |
| 5l | MDA-MB-231 | Not Applicable | Not Applicable |
These findings suggest that modifications to the compound can enhance selectivity and potency against specific cancer types, particularly triple-negative breast cancer and pancreatic cancer .
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. Various derivatives have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant promise in treating inflammatory diseases .
Case Studies
Study on Anticancer Activity
A focused library of substituted derivatives was synthesized to evaluate their anticancer properties. The study revealed that specific modifications to the phenyl group significantly enhanced the compounds' activity against breast and pancreatic cancer cell lines. Notably, compounds incorporating halogenated phenyl groups exhibited improved selectivity and lower cytotoxicity towards normal cells .
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound derivatives with various biological targets, including enzymes involved in tumor progression and inflammation pathways. Molecular docking simulations indicated favorable interactions with key targets, suggesting a mechanism for their observed biological activities .
Mechanism of Action
The mechanism of action of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methoxy or halogenated aryl groups). This property may enhance membrane permeability in biological systems.
- Melting Points : Thienyl and halogenated analogs exhibit higher melting points (e.g., 105–107°C for the thienyl derivative ) due to stronger intermolecular forces, whereas the target compound’s bulky isobutyl group may lower its melting point.
- Acidity : Electron-withdrawing groups (e.g., Cl, F) in halogenated analogs increase carboxylic acid acidity (pKa ~3–4), while the isobutyl group in the target compound likely results in a slightly higher pKa (~4.5).
Spectral Characterization
Biological Activity
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20O3
- IUPAC Name : this compound
Synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups. The compound can be synthesized through Ugi-tetrazole reactions, which are efficient for developing diverse libraries of derivatives with medicinal properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, including A549 (human lung adenocarcinoma), demonstrating significant cytotoxic effects.
- Mechanism : The compound's mechanism appears to involve the induction of apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-cancerous cells. This selectivity is crucial for the development of effective cancer therapeutics.
- Comparative Studies : In vitro assays comparing the compound to standard chemotherapeutics like cisplatin showed promising results, with certain derivatives exhibiting enhanced activity against A549 cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Parent Compound | A549 | 25 | Moderate activity |
| Derivative A | A549 | 15 | Higher potency |
| Derivative B | HSAEC1-KT | >100 | Low toxicity |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that the compound exhibits activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Resistance : Notably, the compound shows efficacy against strains resistant to conventional antibiotics, highlighting its potential as a lead compound in antimicrobial drug development .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 8 | MRSA |
| Escherichia coli | 16 | ESBL-producing |
| Klebsiella pneumoniae | 32 | Carbapenem-resistant |
Case Studies
Several case studies have documented the biological effects of related compounds derived from similar scaffolds. For instance, compounds with a similar oxo-acid structure have shown promise in neuroprotection and anti-inflammatory activities . These findings suggest that modifications to the parent structure can yield derivatives with enhanced or novel biological profiles.
Q & A
Q. What are the recommended synthetic routes for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and diethyl glutaconate under anhydrous conditions. Evidence suggests that catalysts like AlCl₃ or FeCl₃ in dichloromethane at 0–5°C yield 60–75% product purity . Alternative routes involve condensation of 4-(2-methylpropyl)benzaldehyde with glutaric anhydride in acidic media (e.g., H₂SO₄), though this may generate byproducts requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : Compare ¹H NMR peaks for the isobutyl group (δ 0.8–1.2 ppm, multiplet) and the ketone carbonyl (δ 2.5–2.8 ppm, triplet). ¹³C NMR should show the carboxylic acid carbonyl at ~175 ppm and the ketone at ~210 ppm .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 263.1284 (C₁₅H₁₈O₃) .
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the ketone and carboxylic acid groups .
Q. What are the critical stability considerations for this compound under laboratory storage?
The compound is sensitive to moisture and light. Store at –20°C under inert gas (argon or nitrogen) in amber vials. Degradation products, such as 4-(2-methylpropyl)benzoic acid (via decarboxylation), can be monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the ketone group on the carboxylic acid’s electrophilicity. Studies show the α-carbon to the ketone has a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack by amines or alcohols . Molecular dynamics simulations further predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify residual parent compound via LC-MS/MS. Discrepancies may arise from species-specific cytochrome P450 metabolism .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport. Conflicting data may stem from efflux pumps (e.g., P-gp) inhibition .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in high-throughput screening datasets .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic pathways?
Synthesize this compound with ¹³C at the ketone position. Track metabolites in rat plasma using ¹³C-NMR or isotope-ratio mass spectrometry. Preliminary data indicate β-oxidation at the pentanoic acid chain produces 4-(2-methylpropyl)hippuric acid as a major metabolite .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
The compound’s flexible pentanoic acid chain and hydrophobic isobutylphenyl group hinder crystallization. Co-crystallization with co-formers (e.g., L-proline) in ethanol/water (7:3 v/v) at 4°C improves lattice stability. Data from similar structures suggest a monoclinic crystal system with P2₁ space group .
Methodological Guidance for Data Interpretation
Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC | ≥98% (area at 254 nm) | |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) | |
| Enantiomeric Excess | Chiral HPLC | ≥99% (Chiralpak AD-H column) |
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 4-(2-Methylpropyl)benzoic acid | Decarboxylation | Store at –20°C under inert gas |
| Isobutylbenzene | Friedel-Crafts overalkylation | Optimize catalyst (AlCl₃ < 1.2 eq.) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
